
3-(2-クロロ-5-ニトロピリジン-4-イル)-2-オキソプロパン酸エチル
概要
説明
“2-Chloro-5-nitropyridine” is a halogenated heterocycle . It’s an important pyridine derivative and is an intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments .
Synthesis Analysis
Efficient synthetic routes to compounds like “2-amino-5-chloro-3-pyridinecarboxaldehyde” and “5-amino-2-chloro-4-pyridinecarboxaldehyde” are reported. Both compounds are important substrates in the synthesis of naphthyridine derivatives .Molecular Structure Analysis
The molecular formula of “2-Chloro-5-nitropyridine” is C5H3ClN2O2 . The molecular weight is 158.54 .Physical And Chemical Properties Analysis
“2-Chloro-5-nitropyridine” is a powder with a melting point of 105-108 °C (lit.) . It’s soluble in hot methanol but insoluble in water .科学的研究の応用
農薬産業
3-(2-クロロ-5-ニトロピリジン-4-イル)-2-オキソプロパン酸エチル: は、そのピリジン部分のために農薬産業で使用できる化合物です。 ピリジン誘導体は、特に殺虫剤の合成における中間体として、新しい農薬の開発に重要な役割を果たすことが知られています 。ピリジン環上のニトロ基とクロロ置換基は、最終農薬製品の生物活性を高め、害虫に対する有効性を高める可能性があります。
製薬研究
製薬研究では、この化合物は、さまざまな薬物の合成における前駆体として役立つ可能性があります。ニトロピリジン部分は、薬理活性を示す分子に多く見られます。 そのため、この化合物は、特にニトロピリジン構造が生物活性を発揮するために必要な特徴である場合、新しい医薬品の開発に役立つ可能性があります 。
材料科学
この化合物は、材料科学におけるその潜在的な用途は、その構造特性に由来し、高度な材料の合成に役立ちます。 たとえば、ニトロピリジン基は、熱安定性またはユニークな電子特性など、特定の特性を備えたポリマーまたはコーティングを作成する際に使用できます 。
環境科学
環境科学では、「3-(2-クロロ-5-ニトロピリジン-4-イル)-2-オキソプロパン酸エチル」は、環境モニタリングおよび分解研究における標準または参照化合物として使用できます。 そのユニークな化学シグネチャにより、さまざまな環境サンプルで検出および測定することができ、汚染や化学物質の分散に関する研究を支援します 。
生化学
生化学的に、この化合物は、特に化合物がピリジン誘導体と相互作用する酵素の基質または阻害剤である場合、酵素-基質相互作用の研究に重要となる可能性があります。 酵素活性の測定または酵素ベースのセンサーの設計においても使用できます 。
薬理学
薬理学では、この化合物は、ピリジン誘導体と結合することが知られている受容体またはイオンチャネルなどの生物学的標的との相互作用を研究するために使用できます。 これにより、薬物開発に不可欠な化合物の薬物動態と薬力学を理解するのに役立ちます 。
獣医学
ヒト医学におけるその用途と同様に、この化合物は、獣医学にも役立つ可能性があります。 ニトロピリジン部分は、動物の病気の治療にこの特定の構造を必要とする獣医学薬の開発に役立つ可能性があります 。
機能性材料
最後に、機能性材料の合成におけるこの化合物の役割を見過ごすことはできません。 その化学構造は、触媒、エネルギー貯蔵、または電子デバイスの一部としての特定の機能を備えた材料の開発に役立ちます 。
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O5/c1-2-18-10(15)8(14)3-6-4-9(11)12-5-7(6)13(16)17/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPFDBOEONYNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703825 | |
| Record name | Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
800401-66-5 | |
| Record name | Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



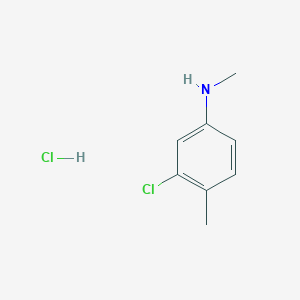
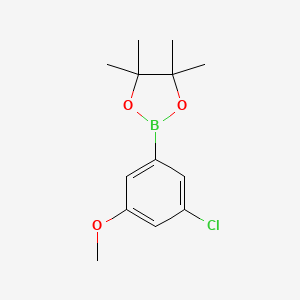

![diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate](/img/structure/B1463833.png)
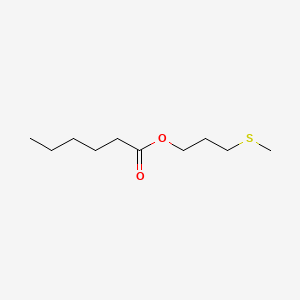
![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)

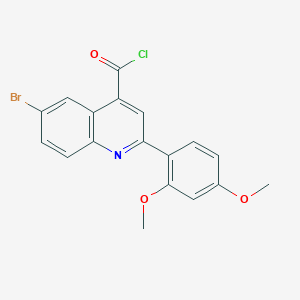
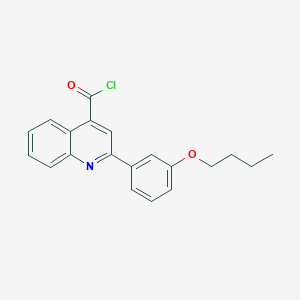


![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)